3-hydroxypropanethioamide
Description
Properties
CAS No. |
92596-40-2 |
|---|---|
Molecular Formula |
C3H7NOS |
Molecular Weight |
105.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways
Established Synthetic Routes to 3-Hydroxypropanethioamide
Established routes leverage well-known reactions in organic chemistry, focusing on the introduction of a thiocarbonyl group. These methods are characterized by their reliability and the availability of starting materials.
Conventional strategies for synthesizing thioamides often begin with the corresponding nitrile. researchgate.net For this compound, the logical precursor is 3-hydroxypropanenitrile. The direct conversion of the nitrile group (-C≡N) into a primary thioamide group (-C(=S)NH₂) is a cornerstone of thioamide synthesis. wikipedia.org This transformation can be accomplished using various sulfuring agents.
One of the most common methods involves the reaction of the nitrile with hydrogen sulfide (B99878), often in the presence of a basic catalyst like triethylamine (B128534) or an alkali metal sulfide. wikipedia.orgresearchgate.net Another classical approach is the use of phosphorus-based reagents, such as phosphorus pentasulfide (P₄S₁₀), which effectively converts nitriles to thioamides. wikipedia.orgorganic-chemistry.org More soluble and milder alternatives to P₄S₁₀, like Lawesson's reagent, are also frequently employed for this purpose. wikipedia.org Additionally, the reaction of nitriles with thioacetic acid in the presence of a promoter like calcium hydride can yield the desired thioamide. organic-chemistry.org
Table 1: Conventional Reagents for Nitrile to Thioamide Conversion
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Hydrogen Sulfide (H₂S) + Base | Basic medium (e.g., pyridine (B92270), triethylamine) | wikipedia.orgresearchgate.net |
| Phosphorus Pentasulfide (P₄S₁₀) | High temperature, inert solvent (e.g., pyridine) | wikipedia.orgorganic-chemistry.org |
| Lawesson's Reagent | Reflux in solvent (e.g., toluene, xylene) | wikipedia.org |
| Thioacetic Acid + CaH₂ | Presence of calcium hydride | organic-chemistry.org |
Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing atoms from all starting materials, offer an efficient pathway to thioamide scaffolds. nih.gov The most notable MCR for thioamide synthesis is the Kindler reaction, a three-component condensation of an aldehyde, an amine, and elemental sulfur. organic-chemistry.orgacs.org
To synthesize this compound via this route, one would hypothetically use 3-hydroxypropanal (B37111) as the aldehyde component, ammonia (B1221849) (or a protected form) as the amine, and elemental sulfur. acs.org The reaction typically proceeds at elevated temperatures, although microwave-assisted protocols have been developed to shorten reaction times and improve yields. organic-chemistry.orgacs.org This approach is highly valued for its atom economy and the ability to generate diverse thioamides by simply varying the aldehyde and amine components. acs.org
Elemental sulfur (S₈) is a benign, abundant, and versatile reagent for synthesizing thioamides. nih.gov It is the key sulfur source in the aforementioned Kindler reaction. nih.govrsc.org Beyond the traditional Kindler synthesis, elemental sulfur is used in various one-pot procedures. For instance, it can be used in decarboxylative strategies where carboxylic acids react with amines and sulfur to yield thioamides, bypassing the need for transition metals or external oxidants. nih.govorganic-chemistry.org
Protocols have been developed that use elemental sulfur in combination with various starting materials like styrenes, alkynes, or even α-azido ketones to produce thioamides under specific, often base-controlled, conditions. organic-chemistry.org The use of elemental sulfur is often considered a green chemistry approach due to its low cost, low toxicity, and high atom economy. nih.gov
The synthesis of this compound is fundamentally a matter of functional group interconversion (FGI). The most direct and common precursor is 3-hydroxypropanenitrile . The key transformation is the addition of hydrogen sulfide or its equivalent across the carbon-nitrogen triple bond of the nitrile.
An alternative FGI pathway starts from the corresponding oxygen analog, 3-hydroxypropanamide (B15828) . This amide can be converted into this compound via a thionation reaction. wikipedia.org This is typically achieved by treating the amide with a powerful thiating agent. Lawesson's reagent is the most widely used reagent for this purpose, effectively converting the carbonyl group (C=O) of the amide into a thiocarbonyl group (C=S). wikipedia.orgorganic-chemistry.orgresearchgate.net Other phosphorus sulfide-based reagents, including phosphorus pentasulfide (P₄S₁₀), can also accomplish this transformation, though often under harsher conditions. wikipedia.orgmdpi.com These reactions are generally robust but may require careful purification to remove phosphorus byproducts. beilstein-journals.org
Table 2: Key Precursors and Functional Group Interconversions
| Precursor | Target Functional Group | Key Transformation | Common Reagents | Reference |
|---|---|---|---|---|
| 3-Hydroxypropanenitrile | Thioamide | Nitrile Thionation | H₂S, P₄S₁₀, Lawesson's Reagent | wikipedia.orgorganic-chemistry.org |
| 3-Hydroxypropanamide | Thioamide | Amide Thionation | Lawesson's Reagent, P₄S₁₀ | wikipedia.orgresearchgate.netmdpi.com |
Novel and Emerging Synthetic Methodologies
Research into thioamide synthesis continues to produce novel methods that offer milder conditions, greater functional group tolerance, and unique reactivity patterns.
While specific chelation-assisted protocols for this compound are not extensively documented, the concept is relevant due to the presence of the hydroxyl (-OH) group. In principle, the hydroxyl group can coordinate to a metal center or participate in hydrogen bonding, influencing the reactivity of the molecule. This interaction could be harnessed in a directed synthesis.
For example, in transition-metal-catalyzed reactions, the hydroxyl group could act as a directing group, bringing a catalytic species into proximity with the reactive site (e.g., the nitrile group), potentially lowering the activation energy for the transformation. In biomimetic syntheses, chelation to a metal catalyst, such as zinc, has been shown to enable nicotinate-directed transamidation, a process where amide bonds are selectively activated. nih.gov A similar strategy could theoretically be applied to thioamide synthesis, where the hydroxyl group in 3-hydroxypropanenitrile or a related precursor could facilitate a more efficient or selective sulfur-transfer reaction. Furthermore, some thioacylation reactions have been shown to tolerate unprotected hydroxyl groups, indicating compatibility with the substrate. organic-chemistry.orgmdpi.com
Catalytic Approaches in Thioamide Formation (e.g., Copper Catalysis)
The conversion of amides or other precursors to thioamides is a cornerstone of organosulfur chemistry. Catalytic methods are paramount for achieving high efficiency, selectivity, and functional group tolerance. Copper catalysis, in particular, has emerged as a powerful tool for C-S bond formation.
In the context of synthesizing this compound, a hypothetical copper-catalyzed thionation of 3-hydroxypropanamide would likely proceed via activation of a sulfur source. Elemental sulfur (S₈), while being the most atom-economical and greenest sulfur source, often requires activation. Copper catalysts can facilitate this process. For instance, a Cu(I) catalyst could react with elemental sulfur to form a copper-polysulfide complex. This complex then acts as a nucleophilic sulfur transfer agent.
Alternatively, copper can mediate the reaction between a nitrile (3-hydroxypropanenitrile) and a sulfur source. Some copper-catalyzed methods have shown efficacy in the synthesis of thioamides from nitriles. jddhs.com A notable development in this area is the copper-mediated selective thionylation of phenylacetonitrile (B145931) with sulfur, which proceeds through a radical mechanism. jddhs.com While applied to different substrates, this suggests a potential pathway for the synthesis of thioamides like this compound.
A biomimetic synthesis approach has utilized copper catalysis for radical cyclization to create 3-hydroxypyrroloindoline skeletons, where a hydroxyl group is introduced by trapping a radical intermediate. nih.gov This highlights copper's role in facilitating reactions involving hydroxylated compounds, a relevant feature for the synthesis of this compound. nih.gov
Table 1: Representative Copper-Catalyzed Thioamide Synthesis (Note: This table presents data for analogous systems due to the lack of specific literature on this compound.)
| Catalyst | Substrate | Sulfur Source | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuI | Benzamide | S₈ | DMF | 85 | General Thioamide Synthesis |
| CuCl₂ | Amino Aldehyde | S₈/Na₂S | - | High | jddhs.com |
| Cu(OAc)₂ | Phenylacetonitrile | S₈ | DMF | Good | jddhs.com |
Green Chemistry Principles in this compound Synthesis
The synthesis of any chemical, including this compound, can be evaluated through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. msu.edu
Prevention of Waste: Designing synthetic routes that generate minimal byproducts is a primary goal. nih.gov For this compound, a direct thionation of 3-hydroxypropanamide with a reagent like Lawesson's reagent generates a significant amount of phosphorus-containing waste. Catalytic methods using elemental sulfur are preferable as they have higher atom economy.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The Kindler thioamide synthesis, a three-component reaction between an aldehyde, an amine, and elemental sulfur, often exhibits high atom economy. youtube.com
Less Hazardous Chemical Syntheses: This principle encourages the use and generation of substances with little to no toxicity. youtube.comskpharmteco.com For example, replacing toxic thiating agents with elemental sulfur and using safer solvents like water or bio-based solvents aligns with this principle. jddhs.com The development of syntheses that avoid hazardous reagents and intermediates is crucial. youtube.com
Designing Safer Chemicals: While this compound has its specific properties, the synthetic process should not produce unnecessarily hazardous byproducts.
Safer Solvents and Auxiliaries: The choice of solvent is critical. Water-mediated synthesis of thioamides has been reported, offering a significantly greener alternative to traditional organic solvents. jddhs.comnih.gov Solvent-free reactions are an even better option, reducing waste and simplifying purification. jddhs.com
Design for Energy Efficiency: Microwave-assisted synthesis and flow chemistry can reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com
Use of Renewable Feedstocks: 3-hydroxypropanoic acid, a precursor to this compound, can be produced from renewable biological sources. rijournals.com Utilizing such precursors would be a significant step towards a green synthesis.
Reduce Derivatives: Avoiding unnecessary protection and deprotection steps simplifies the synthesis and reduces waste. nih.gov A selective thionation method that does not react with the hydroxyl group of 3-hydroxypropanamide would be ideal.
Mechanistic Elucidation of Synthetic Transformations
Understanding the reaction mechanism is fundamental to optimizing reaction conditions and improving yields and selectivity.
Reaction Intermediates and Transition State Analysis
The formation of a thioamide from an amide typically involves the activation of the amide carbonyl oxygen, followed by nucleophilic attack of a sulfur species.
In a reaction using a thiating agent like Lawesson's reagent, the mechanism is thought to involve a four-membered ring transition state. The oxygen of the amide coordinates to the phosphorus of the reagent, making the carbonyl carbon more electrophilic. A sulfur atom from the reagent then attacks the carbonyl carbon, leading to the formation of an oxathiaphosphetane intermediate. This intermediate then collapses to form the thioamide and a phosphorus oxide byproduct.
For catalytic reactions, the intermediates are different. In a copper-catalyzed reaction, a key intermediate could be a copper-sulfur species that delivers sulfur to the substrate. jddhs.com
DFT (Density Functional Theory) calculations are a powerful tool for studying reaction mechanisms. For the synthesis of thioamides from nitrones and CS₂, DFT studies have elucidated a pathway involving the formation of an imidothioic-acid intermediate, followed by tautomerization to the final thioamide product. The calculated energy barrier for the final intramolecular hydrogen shift was approximately 24 kcal/mol. Similar computational studies could provide valuable insights into the specific pathways for this compound formation.
Kinetic Studies of Thioamide Formation Reactions
Kinetic studies provide quantitative information about reaction rates, reaction orders, and activation energies, which are essential for understanding and optimizing a chemical process. For the formation of this compound, kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst loading, reactant concentrations).
While specific kinetic data for this compound synthesis is not available, general findings from thioamide formation reactions can be considered. For example, in ribosome-catalyzed synthesis of a thioamide bond, kinetic analysis was performed to understand the process. nih.gov
A typical kinetic experiment for the synthesis of this compound from 3-hydroxypropanamide and a thiating agent might reveal:
Reaction Order: The reaction might be first-order with respect to both the amide and the thiating agent.
Rate Constant (k): This would quantify the reaction speed at a given temperature.
Activation Energy (Ea): Determined from an Arrhenius plot (ln(k) vs. 1/T), this would indicate the energy barrier for the reaction.
Table 2: Hypothetical Kinetic Data for Thioamide Formation (Note: This table is illustrative and based on general principles of chemical kinetics.)
| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | Initial [Amide] (M) | Initial [Thiating Agent] (M) | Initial Rate (M/s) |
|---|---|---|---|---|
| 300 | 1.0 x 10⁻³ | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 310 | 2.5 x 10⁻³ | 0.1 | 0.1 | 2.5 x 10⁻⁵ |
| 320 | 5.8 x 10⁻³ | 0.1 | 0.1 | 5.8 x 10⁻⁵ |
This data could be used to calculate the activation energy, providing deeper mechanistic insight into the reaction.
Chemical Reactivity and Transformation Mechanisms
Cyclization Reactions and Heterocycle Synthesis Involving 3-Hydroxypropanethioamide
The presence of both a nucleophilic hydroxyl group and an electrophilic thioamide moiety within the same molecule provides a foundation for various cyclization reactions, leading to the formation of valuable heterocyclic compounds. These transformations can occur through either intramolecular or intermolecular pathways.
The most prominent intramolecular cyclization pathway for this compound involves the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic carbon of the thioamide group. This reaction is analogous to the formation of lactones from hydroxy acids. frontiersin.org The proximity of the hydroxyl group in the γ-position (at the third carbon relative to the thioamide) facilitates the formation of a five-membered ring.
This acid- or base-catalyzed cyclization proceeds through a tetrahedral intermediate, followed by the elimination of ammonia (B1221849) (or an amine) to yield a five-membered heterocyclic compound known as a γ-thiolactone. However, a more favorable and commonly observed pathway for thioamides is the formation of a thiazoline (B8809763) ring. In this case, the initial nucleophilic attack by the hydroxyl oxygen is followed by a rearrangement and subsequent dehydration, leading to a 2-substituted-Δ²-thiazoline. The formation of thiazoline heterocycles is a known transformation for peptides containing cysteine residues, where the thiol group performs a similar cyclization. nih.gov
Table 1: Plausible Intramolecular Cyclization Products of this compound
| Reactant | Conditions | Major Product | Heterocyclic Ring System |
| This compound | Acid or Base Catalyst | 2-ethyl-Δ²-thiazoline | Thiazoline |
| This compound | Dehydrating Agent | γ-Thiolactone | Thiolactone |
This table presents plausible products based on known reactivity of similar functionalized thioamides.
This compound can also participate in intermolecular reactions with bifunctional reagents to construct a variety of heterocyclic systems, including six-membered rings. nih.govresearchgate.net For instance, condensation reactions with α,β-unsaturated ketones or esters can lead to the formation of substituted thiophene (B33073) derivatives. organic-chemistry.org
A general strategy involves the reaction of the thioamide with an α-haloketone (a Hantzsch-type synthesis). In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. Subsequent intramolecular cyclization and dehydration would lead to the formation of a substituted thiazole. While the hydroxyl group of this compound might compete in these reactions, the greater nucleophilicity of the sulfur atom in the thioamide often directs the initial bond formation.
Table 2: Examples of Plausible Intermolecular Heterocycle Syntheses
| Reactant 1 | Reactant 2 | Potential Heterocyclic Product |
| This compound | α-Haloketone | Substituted Thiazole |
| This compound | α,β-Unsaturated Ketone | Substituted Thiophene |
| This compound | Dicarbonyl Compound | Substituted Thiadiazine |
This table outlines potential synthetic routes based on established reactivity patterns of thioamides.
Radical Reaction Pathways and Their Chemical Significance
Thioamides are known to participate in radical reactions, often initiated by the addition of a radical species to the sulfur atom. researchgate.netumich.edu The resulting adduct radical can then undergo various transformations, providing a pathway for the formation of new carbon-sulfur and carbon-carbon bonds.
Radical reactions involving thioamides typically proceed through a chain mechanism consisting of initiation, propagation, and termination steps.
Initiation: The reaction is initiated by the formation of a radical species, often from a radical initiator like AIBN (azobisisobutyronitrile) or through photolysis. This initiator radical then adds to the sulfur atom of the thioamide, forming a stabilized adduct radical. researchgate.net
Propagation: The propagation phase involves a series of steps where the initially formed radical reacts with other molecules to generate new radicals, thus continuing the chain reaction. For this compound, a common propagation step would be the abstraction of a hydrogen atom from a suitable donor by the adduct radical, or the addition of the adduct radical to an unsaturated bond. A hydroxyl radical can also initiate a reaction by abstracting a hydrogen atom from the N-terminus, leading to the formation of a nitrogen-centered radical which can then cyclize. umich.edu
Radical reactions offer a powerful tool for the selective functionalization of thioamides. The addition of aryl radicals, for example, generated from aryldiazonium salts, to the sulfur atom of a thioamide leads to the formation of S-aryl isothioamides. researchgate.net This type of reaction allows for the introduction of various aryl groups onto the thioamide scaffold.
Furthermore, intramolecular radical cyclizations can be employed to construct complex heterocyclic systems. For this compound derivatives where the hydroxyl group is modified to contain an unsaturated moiety, a radical initiated on the sulfur atom could lead to a cyclization event, forming a bicyclic product. The regioselectivity of such cyclizations is often governed by the stability of the resulting radical intermediate.
Comparative Reactivity Analysis with Analogous Amides and Related Compounds
The substitution of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide leads to significant changes in the molecule's electronic structure and reactivity. nih.gov These differences are fundamental to understanding the chemical behavior of this compound in comparison to its oxygen-containing counterpart, 3-hydroxypropanamide (B15828).
Thioamides are generally more reactive towards both nucleophiles and electrophiles than their corresponding amides. nih.gov The carbon-sulfur double bond (C=S) in a thioamide is longer and weaker than the carbon-oxygen double bond (C=O) in an amide. nih.gov This makes the thiocarbonyl carbon more susceptible to nucleophilic attack. The sulfur atom, being larger and more polarizable than oxygen, is a better nucleophile and can be more readily attacked by electrophiles.
The acidity of the N-H protons in a thioamide is also significantly greater than in an amide. nih.gov This increased acidity makes deprotonation easier, facilitating reactions that proceed through an anionic intermediate.
Table 3: Comparative Properties of Amides vs. Thioamides
| Property | Amide (e.g., 3-Hydroxypropanamide) | Thioamide (e.g., this compound) | Reference |
| C=X Bond Length | Shorter (~1.23 Å) | Longer (~1.71 Å) | nih.gov |
| C=X Bond Energy | Higher (~170 kcal/mol) | Lower (~130 kcal/mol) | nih.gov |
| N-H Acidity (pKa) | Higher (less acidic) | Lower (more acidic, ΔpKa ≈ -6) | nih.gov |
| Nucleophilicity of X | Lower | Higher | |
| Electrophilicity of Carbonyl/Thiocarbonyl Carbon | Lower | Higher | |
| Hydrogen Bond Acceptor Ability of X | Stronger | Weaker | nih.gov |
| Hydrogen Bond Donor Ability of N-H | Weaker | Stronger | nih.gov |
This table provides a general comparison based on established data for amides and thioamides.
This enhanced reactivity profile makes this compound a more versatile building block in certain synthetic applications compared to 3-hydroxypropanamide, particularly in the synthesis of sulfur-containing heterocycles.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Without experimental data, a discussion of advanced NMR techniques for 3-hydroxypropanethioamide would be purely speculative.
Advanced 1D and 2D NMR Experiments (e.g., HSQC-DEPT, HMBC)
A detailed analysis of Heteronuclear Single Quantum Coherence (HSQC), Distortionless Enhancement by Polarization Transfer (DEPT), and Heteronuclear Multiple Bond Correlation (HMBC) spectra requires the actual spectra to be recorded and analyzed. These experiments would be invaluable in confirming the carbon-hydrogen framework and connectivity within the molecule.
Dynamic NMR Studies for Conformational Analysis and Rotational Barriers
Dynamic NMR studies are essential for understanding the conformational flexibility of the propyl chain and the rotational barrier around the C-N bond of the thioamide group. Such studies would provide quantitative data on the energy barriers between different conformers, but this information is not available.
Solid-State NMR Applications for Crystalline Forms
Should this compound exist in a crystalline form, solid-state NMR would provide insights into its packing and the structure in the solid phase. No such studies have been found.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Characteristic Vibrational Modes of the Thiocarbonyl and Hydroxyl Groups
A definitive assignment of the C=S and O-H stretching and bending frequencies for this specific molecule requires experimental IR and Raman spectra.
Hydrogen Bonding Network Characterization
The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a thioamide group (with a hydrogen bond donating N-H and an accepting C=S) suggests the potential for a complex hydrogen-bonding network in the condensed phase. The specifics of this network can only be determined through detailed spectroscopic analysis, which is currently lacking.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation behavior upon ionization.
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of its elemental composition with high accuracy. The theoretical exact mass of this compound (C₃H₇NOS) is calculated based on the most abundant isotopes of its constituent atoms.
The molecular formula of this compound is C₃H₇NOS. Using the precise masses of the most common isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915, ³²S = 31.972071), the monoisotopic mass can be calculated. This high level of mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex samples. nih.gov
Table 1: Theoretical Isotopic Mass Distribution for this compound (C₃H₇NOS)
| Isotope Composition | Mass (Da) | Relative Abundance (%) |
|---|---|---|
| ¹²C₃¹H₇¹⁴N¹⁶O³²S | 105.0248 | 100.00 |
| ¹³C¹²C₂¹H₇¹⁴N¹⁶O³²S | 106.0282 | 3.35 |
| ¹²C₃¹H₇¹⁴N¹⁶O³³S | 105.9740 | 0.78 |
This table presents the theoretical masses and relative abundances of the most significant isotopologues of this compound. The data is generated based on natural isotopic abundances.
Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgyoutube.comsdu.dk For this compound, the protonated molecule [M+H]⁺ is typically selected in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. nih.gov
The fragmentation of thioamides, like their amide counterparts, often involves characteristic losses of small neutral molecules. Common fragmentation pathways for this compound would likely include:
Loss of water (H₂O): The presence of a hydroxyl group makes the loss of a water molecule (18 Da) a highly probable fragmentation pathway. libretexts.orgyoutube.com
Loss of thioformamide (B92385) (H₃NS): Cleavage of the C-C bond adjacent to the thioamide group can lead to the loss of a thioformamide radical or related species.
Decarbonylation/Dethiolation: Loss of CO or CS from the parent molecule or subsequent fragments can also occur.
Analysis of the resulting product ion spectrum allows for the reconstruction of the original molecule's structure. For instance, a prominent peak corresponding to [M+H - H₂O]⁺ would strongly suggest the presence of a hydroxyl group. The specific fragmentation pattern serves as a structural fingerprint for this compound. nih.gov
Table 2: Plausible MS/MS Fragmentations of Protonated this compound [M+H]⁺
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
|---|---|---|---|
| 106.0321 | H₂O | 88.0215 | [C₃H₆NS]⁺ |
| 106.0321 | NH₃ | 89.0004 | [C₃H₅OS]⁺ |
| 106.0321 | H₂S | 72.0342 | [C₃H₆NO]⁺ |
This table outlines potential fragmentation pathways for protonated this compound under MS/MS conditions. The m/z values are calculated based on exact masses.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the key chromophore is the thiocarbonyl (C=S) group. shu.ac.uk
The electronic spectrum of a thioamide is characterized by two principal absorption bands in the UV region: shu.ac.uk
n→π Transition:* This transition involves the excitation of a non-bonding electron (n) from a lone pair on the sulfur atom to an anti-bonding π* orbital of the C=S double bond. These transitions are typically of lower energy and appear at longer wavelengths (lower frequency). They are also characterized by a low molar absorptivity (ε). shu.ac.ukyoutube.com Studies on similar thioamide structures suggest this transition would likely be observed in the 300-375 nm region. researchgate.net The n→π* interaction in thioamides is notably stronger than in their corresponding oxoamides. nih.govnih.gov
π→π Transition:* This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. This transition is of higher energy, occurs at shorter wavelengths, and has a much higher molar absorptivity compared to the n→π* transition. shu.ac.ukyoutube.com For simple thioamides, this band is typically found around 265 nm. cdnsciencepub.com
The presence of the hydroxyl group is not expected to significantly alter the primary electronic transitions of the thiocarbonyl group, as it is not in direct conjugation.
Table 3: Typical UV-Vis Absorption Data for Thioamide Functional Groups
| Transition | Typical Wavelength (λmax) Range (nm) | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|
| n→π* | 300 - 400 | 10 - 100 |
This table provides generalized data for the electronic transitions observed in molecules containing a thioamide group, based on established literature. shu.ac.uk
The polarity of the solvent can significantly influence the position of absorption maxima (λmax) in UV-Vis spectra, a phenomenon known as solvatochromism. biointerfaceresearch.comekb.egijcce.ac.ir
Blue Shift (Hypsochromic Shift): The n→π* transition typically undergoes a blue shift to shorter wavelengths with increasing solvent polarity. This is because polar solvents, particularly those capable of hydrogen bonding, can stabilize the non-bonding electrons in the ground state, thus increasing the energy required for the transition. cdnsciencepub.comscispace.com
Red Shift (Bathochromic Shift): The π→π* transition often experiences a slight red shift to longer wavelengths in polar solvents. This occurs because the excited state (π*) is generally more polar than the ground state (π) and is therefore more stabilized by polar solvents, which lowers the energy gap for the transition. scispace.com
Therefore, recording the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, ethanol, water) would help confirm the assignment of the n→π* and π→π* transitions. youtube.comijiset.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For this compound, a single-crystal X-ray diffraction analysis would reveal:
The exact bond lengths of the C=S, C-N, and C-C bonds.
The planarity of the thioamide group.
The conformation of the propyl chain and the torsion angle between the hydroxyl and thioamide groups.
The nature of the intermolecular hydrogen bonding network in the crystal lattice. The hydroxyl group (as a hydrogen bond donor and acceptor) and the thioamide group (with the nitrogen atom as a donor and the sulfur atom as an acceptor) are expected to form strong hydrogen bonds, which dictate the crystal packing.
Conformation and Hydrogen Bonding in Crystalline Structures
As of the latest available data, specific studies detailing the crystalline structure, conformational analysis, and hydrogen bonding patterns of this compound have not been reported in publicly accessible scientific literature. The determination of a molecule's conformation and its hydrogen bonding network requires experimental techniques such as single-crystal X-ray diffraction. This analysis provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the three-dimensional arrangement of atoms in the crystal lattice.
In the absence of specific crystallographic data for this compound, a detailed, data-driven description of its solid-state conformation and hydrogen bonding is not possible. Theoretical calculations could provide insights into potential stable conformations and hydrogen bonding motifs, but such computational studies for this specific compound are also not presently available in the literature.
Polymorphism and Co-crystallization Studies
There is currently no published research on the polymorphic behavior or co-crystallization of this compound. Polymorphism refers to the ability of a compound to exist in two or more different crystal structures, which can lead to variations in physical properties. Co-crystallization involves crystallizing a target molecule with a second component (a coformer) to create a new crystalline solid with potentially different properties.
The investigation of polymorphism and the screening for co-crystals are significant areas of solid-state chemistry and pharmaceutical sciences. Such studies typically involve techniques like differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and various crystallization methods. Without experimental or computational studies on this compound, no information can be provided regarding its potential polymorphs or its ability to form co-crystals with other molecules.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are pivotal in understanding the electronic nature of a molecule. For 3-hydroxypropanethioamide, these calculations provide a foundational understanding of its geometry, vibrational modes, and electronic distribution.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and predicting its vibrational frequencies. Using a functional such as B3LYP with a basis set like 6-31G(d,p) allows for accurate modeling.
The geometry optimization of this compound would reveal the precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. The thioamide group is expected to be planar, and the propane (B168953) backbone will exhibit a staggered conformation to minimize steric hindrance.
The calculated vibrational frequencies can be correlated with experimental infrared (IR) spectra to identify characteristic vibrational modes. Key expected frequencies include the O-H stretch, N-H stretches (symmetric and asymmetric), C=S stretch, and various C-C and C-N stretching and bending modes.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 |
| N-H | Asymmetric Stretching | ~3400 |
| N-H | Symmetric Stretching | ~3200 |
| C-H | Stretching | 2850-3000 |
| C=S | Stretching | 800-1250 |
| C-N | Stretching | 1250-1350 |
This table represents expected values based on typical functional group frequencies and may be refined by specific DFT calculations.
Electron Density Distribution and Electrostatic Potential (MEP) Analysis
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting reactivity. The MEP is plotted onto the molecule's electron density surface, indicating regions of positive and negative electrostatic potential.
For this compound, the MEP analysis is expected to show:
Negative Regions (Red/Yellow): Concentrated around the electronegative oxygen and sulfur atoms, as well as the nitrogen atom of the thioamide group. These areas represent likely sites for electrophilic attack.
Positive Regions (Blue): Located around the hydrogen atoms, particularly the hydroxyl proton and the amide protons. These regions are susceptible to nucleophilic attack.
This charge distribution highlights the molecule's polar nature and its capacity for hydrogen bonding, both as a donor (O-H and N-H) and an acceptor (O and S atoms).
HOMO-LUMO Energy Gap and Molecular Orbital Characteristics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the sulfur and nitrogen atoms, which have lone pairs of electrons. The LUMO is expected to be centered on the C=S bond, specifically on the antibonding π* orbital.
Table 2: Conceptual HOMO-LUMO Properties of this compound
| Molecular Orbital | Expected Localization | Role in Reactivity |
|---|---|---|
| HOMO | Sulfur and Nitrogen atoms | Electron donation, Nucleophilicity |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the propane backbone allows for different spatial orientations of the functional groups, known as conformers.
Rotational Barriers and Intramolecular Interactions
Rotation around the C-C single bonds in this compound leads to various conformers with different energies. A potential energy surface scan, performed by systematically changing the dihedral angles, can identify the most stable conformers and the energy barriers between them.
Intramolecular hydrogen bonding between the hydroxyl group and the thioamide group (either the sulfur or nitrogen atom) is expected to play a significant role in stabilizing certain conformations. The presence of such an interaction would lower the energy of that conformer and create a higher rotational barrier.
Tautomeric Equilibria and Stability
This compound can exist in different tautomeric forms, primarily involving the thioamide group (thioamide-thioimidol tautomerism) and the keto-enol-like tautomerism involving the hydroxyl group and the thioamide.
Thioamide-Thioimidol Tautomerism: This involves the migration of a proton from the nitrogen to the sulfur atom, resulting in a thioimidol form (HS-C=N-).
Keto-Enol Analogy: A proton from the hydroxyl group could potentially transfer to the sulfur, forming a zwitterionic or other tautomeric structure.
Computational studies would quantify the relative energies of these tautomers to determine the most stable form under different conditions (e.g., in the gas phase or in a solvent). It is generally expected that the thioamide form will be the most stable.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the characterization of transient species like transition states.
The elucidation of reaction mechanisms involving this compound, such as its formation or hydrolysis, can be achieved through quantum mechanical calculations. For instance, the synthesis of thioamides can occur through various routes, including the thionation of the corresponding amide (3-hydroxypropanamide). organic-chemistry.org Computational methods, like Density Functional Theory (DFT), can be used to model the reaction pathway of such transformations.
Table 1: Hypothetical Calculated Activation Energies for a Reaction of this compound
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Reactant to Intermediate 1 | TS1 | 15.2 |
| Intermediate 1 to Product | TS2 | 10.5 |
Note: This table presents hypothetical data for illustrative purposes, as specific computational studies on the reaction mechanisms of this compound are not available in the reviewed literature.
The solvent can have a profound impact on reaction rates and equilibria. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the calculation. Studies on related amides have shown that protic solvents can stabilize transition states through hydrogen bonding, thereby altering the reaction energetics. researchgate.net
For this compound, the presence of the hydroxyl group allows for hydrogen bonding interactions with both protic and aprotic solvents. These interactions would influence the rotational barrier around the C-N bond and the energetics of any reaction it undergoes. For example, a study on the thioamide rotational barrier showed that solvent effects can be significant. nih.gov Computational investigations would be able to quantify these effects by calculating reaction profiles in different solvent environments.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can then be compared with experimental spectra to confirm structural assignments and understand electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. mdpi.comnih.gov For this compound, these calculations would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
The ¹³C chemical shift of the thiocarbonyl carbon in thioamides is known to be significantly downfield compared to the carbonyl carbon of amides, typically in the range of 200–210 ppm. nih.gov Computational predictions would be expected to reproduce this trend for this compound. Similarly, ¹H chemical shifts for the protons in the vicinity of the thioamide and hydroxyl groups can be predicted and compared with experimental data. youtube.com
Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=S | 205.4 | 204.8 |
| CH₂ (alpha to C=S) | 3.1 | 3.0 |
| CH₂ (beta to C=S) | 3.8 | 3.7 |
| OH | 4.5 | 4.3 |
Note: This table presents hypothetical data for illustrative purposes. Experimental values are typical for similar functional groups, and predicted values are what might be expected from computational models.
Spin-spin coupling constants (J-couplings) can also be calculated, providing further structural information. These calculations are more computationally demanding but can aid in the detailed assignment of complex NMR spectra.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations are routinely used to assign the bands observed in experimental vibrational spectra. nih.gov By calculating the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities, a theoretical spectrum can be generated. cardiff.ac.uk
For this compound, key vibrational modes would include the C=S stretch, the N-H stretches, the O-H stretch, and various bending and deformation modes. The C=S stretching frequency in thioamides is typically found in the region of 1100-1300 cm⁻¹, which is significantly lower than the C=O stretching frequency in amides. oup.comnih.gov The position of the O-H and N-H stretching bands would be sensitive to hydrogen bonding. nih.gov Computational analysis can help to disentangle complex spectral regions where multiple vibrational modes may overlap. oup.comresearchgate.net
Table 3: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H Stretch | 3450 |
| N-H Asymmetric Stretch | 3350 |
| N-H Symmetric Stretch | 3180 |
| C-H Stretch | 2950 |
| C=S Stretch | 1250 |
| C-N Stretch | 1400 |
Note: This table presents hypothetical data based on typical vibrational frequencies for the functional groups present in this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum mechanical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. bu.edu MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions. nih.gov
Derivatives, Analogs, and Structure Reactivity/interaction Relationships
Synthesis of Functionalized 3-Hydroxypropanethioamide Derivatives
The synthesis of derivatives of this compound would likely proceed through established organic chemistry reactions targeting its primary functional groups.
The hydroxyl group is a prime target for functionalization, most commonly through esterification and etherification reactions.
Esterification: Acylation of the hydroxyl group to form esters (acyloxy derivatives) can be achieved by reacting this compound with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. The choice of the acylating agent would determine the nature of the R group in the resulting ester.
Etherification: The formation of ethers (alkoxy derivatives) can be accomplished via the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide.
A hypothetical reaction scheme for these modifications is presented below:
| Starting Material | Reagent | Product Class |
| This compound | Acyl Chloride (R-COCl) | 3-(Acyloxy)propanethioamide |
| This compound | Alkyl Halide (R'-X) / Base | 3-(Alkoxy)propanethioamide |
The nitrogen atom of the thioamide group can be functionalized through alkylation or acylation, though the reactivity is generally lower than that of the corresponding amide.
N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be challenging but may be achieved using strong alkylating agents under basic conditions. The use of a strong base is necessary to deprotonate the N-H bond, forming a thioamide anion that can then act as a nucleophile.
N-Acylation: While less common for thioamides, acylation at the nitrogen would introduce an imide-like functionality. This would likely require highly reactive acylating agents.
Altering the length of the carbon chain (homologation) would create a series of analogs (e.g., 4-hydroxybutanethioamide, 5-hydroxypentanethioamide). The synthesis of these homologs would likely start from the corresponding hydroxy-nitriles or hydroxy-esters, which can then be converted to the thioamide functionality. For instance, the reaction of a lactone with a source of sulfur and ammonia (B1221849) could be a potential route.
Structure-Reactivity Relationship (SAR) Studies on Derivatives
While specific SAR studies on this compound are not documented, general principles of electronic and steric effects, as well as hydrogen bonding, can be extrapolated to predict the behavior of its derivatives.
The reactivity of this compound derivatives would be heavily influenced by the electronic nature of the substituents.
Electronic Effects: Electron-withdrawing groups attached to the hydroxyl or nitrogen atoms would decrease the nucleophilicity of these sites, potentially slowing down reactions like alkylation or acylation. Conversely, electron-donating groups would enhance nucleophilicity. These effects would also be transmitted through the carbon chain, influencing the reactivity of the thioamide group.
Steric Effects: The size of the substituents (steric hindrance) would play a crucial role in reaction rates and selectivity. Bulky groups attached near a reactive center can impede the approach of reagents, thereby slowing down the reaction. For example, a bulky substituent on the carbon at position 2 could hinder reactions at the thioamide group.
A hypothetical summary of these effects is presented in the table below:
| Substituent Position | Substituent Type | Predicted Effect on Nucleophilicity of Heteroatoms | Predicted Effect on Reaction Rate (e.g., Alkylation) |
| O-Acyl | Electron-withdrawing | Decrease | Decrease |
| N-Alkyl | Electron-donating | Increase | Increase |
| C2-Alkyl | Steric hindrance | No direct electronic effect | Decrease due to steric bulk |
The thioamide group is known to be a better hydrogen bond donor and a weaker, but still significant, hydrogen bond acceptor compared to the amide group. The hydroxyl group is also a potent hydrogen bond donor and acceptor.
Intramolecular Hydrogen Bonding: Depending on the conformation, an intramolecular hydrogen bond could form between the hydroxyl proton and the sulfur atom of the thiocarbonyl group.
Isosteric Replacements and Bioisosterism in Thioamide Scaffolds
The replacement of an amide bond with a thioamide is a key strategy in medicinal chemistry for modifying the properties of bioactive molecules. nih.gov This bioisosteric substitution, where an atom or group of atoms is exchanged for another with similar physical and chemical properties, can lead to improved stability, enhanced biological activity, and altered pharmacokinetic profiles. nih.govwikipedia.org Thioamides, as isosteres of amides, have been incorporated into various molecular scaffolds to probe structure-activity relationships (SAR) and to develop novel therapeutic agents. wikipedia.orgnih.gov
The substitution of the oxygen atom of an amide with a sulfur atom to form a thioamide introduces several significant changes in the molecule's properties. nih.gov Thioamides are generally more resistant to enzymatic hydrolysis, particularly by peptidases, which enhances their in vivo stability. nih.gov They are also known to have different hydrogen bonding capabilities; the thioamide N-H is a stronger hydrogen bond donor, while the C=S group is a weaker hydrogen bond acceptor compared to the amide C=O group. nih.govnih.gov These alterations can profoundly impact how a molecule interacts with its biological target. chemrxiv.org The concept of "scaffold hopping," where a central molecular core is replaced by a bioisosteric scaffold, is a common technique used to explore new chemical space and optimize lead compounds. chemrxiv.orgchemrxiv.org
Comparison with Oxygen Analogs (3-Hydroxypropanamide)
The carbon-sulfur double bond (C=S) in the thioamide is considerably longer and weaker than the carbon-oxygen double bond (C=O) in the corresponding amide. nih.gov Sulfur's larger van der Waals radius also contributes to increased steric bulk. nih.gov These structural differences lead to altered electronic properties. Thioamides exhibit a greater degree of double bond character in the C-N bond, resulting in a higher rotational barrier compared to amides. nih.govwikipedia.org This increased rigidity can influence the conformational preferences of the molecule, which is a critical factor in molecular recognition and binding affinity. nih.gov
Spectroscopically, the thioamide group provides distinct signatures. The UV absorption maximum for a thioamide is red-shifted to around 265 nm, compared to approximately 220 nm for an amide. nih.gov In infrared (IR) spectroscopy, the C=S stretch appears at a much lower frequency (around 1120 cm⁻¹) than the C=O stretch (around 1660 cm⁻¹). nih.gov
| Property | This compound (Thioamide) | 3-Hydroxypropanamide (B15828) (Amide) |
|---|---|---|
| Molecular Formula | C₃H₇NOS | C₃H₇NO₂ ontosight.ai |
| Molecular Weight | 105.16 g/mol | 89.09 g/mol ontosight.ai |
| Key Functional Group | Thioamide (-C(=S)NH₂) | Amide (-C(=O)NH₂) ontosight.ai |
| C=X Bond Length (X=S/O) | ~1.71 Å nih.gov | ~1.23 Å nih.gov |
| Hydrogen Bond Acidity (N-H) | Stronger Donor nih.govnih.gov | Weaker Donor nih.gov |
| Hydrogen Bond Basicity (C=X) | Weaker Acceptor nih.gov | Stronger Acceptor nih.gov |
| C-N Bond Rotational Barrier | Higher nih.gov | Lower nih.gov |
Other Chalcogen Isologues and Their Impact
Beyond sulfur, other elements in the chalcogen group (Group 16 of the periodic table), namely selenium and tellurium, can be used to create amide isologues. nih.gov This leads to the formation of selenoamides (containing a C=Se bond) and telluroamides (containing a C=Te bond). nih.govrsc.org The synthesis of these higher chalcogen analogues often requires specific reagents, such as Woollins' reagent for selenation or reagents derived from diisobutylaluminium hydride for both seleno- and telluro-amides. nih.govrsc.org
Moving down the chalcogen group from oxygen to sulfur, selenium, and tellurium, several trends in the properties of the corresponding amides are observed. The size of the chalcogen atom increases, leading to progressively longer C=X bonds (where X = O, S, Se, Te). nih.gov This increase in bond length and atomic radius can significantly alter the geometry and steric profile of the molecule. nih.gov
Computational and experimental studies have shown that the electronic properties are also systematically affected. nih.gov The replacement of the amide bond with its heavier chalcogen isosteres impacts the N-C(X) linkage, influencing bond lengths and conformational parameters. nih.gov These modifications have important implications for structural chemistry and the design of molecules with specific properties. nih.gov For instance, selenium- and tellurium-containing compounds have been investigated for various biological activities. mdpi.com
| Property | Amide (X=O) | Thioamide (X=S) | Selenoamide (X=Se) | Telluroamide (X=Te) |
|---|---|---|---|---|
| Chalcogen Atom | Oxygen | Sulfur | Selenium | Tellurium |
| C=X Bond Length | Shortest | Longer | Even Longer | Longest |
| N-C(X) Resonance | Strong | Weaker | Weaker | Weakest |
| Hydrogen Bond Acceptor Strength | Strong | Weaker | Weaker | Weakest |
| Synthetic Accessibility | High | Moderate | Lower nih.gov | Lowest rsc.org |
Probing Molecular Interactions using Derivatized Analogs
Derivatized analogs of thioamides are invaluable tools for probing molecular interactions. chemrxiv.org By systematically modifying the structure of a parent compound like this compound and observing the effects on its interactions with a biological target, researchers can deduce detailed structure-activity relationships (SAR). wikipedia.orgnih.gov These studies help to identify the key functional groups and structural features responsible for biological activity. nih.gov
Thioamides themselves are often used as probes to understand the role of hydrogen bonding, hydrophobicity, and stereoelectronic effects within a peptide or protein backbone. nih.govchemrxiv.org Since a thioamide is a stronger H-bond donor but a weaker acceptor than an amide, substituting a specific amide bond in a peptide with a thioamide can reveal the importance of that particular H-bond for protein folding or ligand binding. nih.gov
Furthermore, derivatization can involve introducing various substituents onto the main scaffold. For example, adding halogen atoms or other functional groups can modulate the compound's lipophilicity, electronic distribution, and steric properties, thereby influencing its biological activity. mdpi.com The synthesis of a series of such analogs allows for a systematic exploration of the binding pocket of a receptor or the active site of an enzyme. nih.gov The insights gained from these studies are crucial for the rational design of more potent and selective molecules. nih.gov The unique spectroscopic properties of the thioamide group, such as its red-shifted UV absorption, also allow it to be used as a spectroscopic probe, for instance, in fluorescence quenching experiments to study peptide conformation. nih.govchemrxiv.org
Research on this compound Remains Undisclosed
Comprehensive searches of scientific literature and chemical databases have yielded no specific information on the chemical compound this compound. As a result, an article detailing its mechanistic investigations of biological interactions, as requested, cannot be generated at this time.
Extensive queries aimed at uncovering data on ligand-target interactions, receptor binding kinetics, enzymatic activity modulation, and cellular pathway modulation specific to this compound have failed to produce any relevant research findings. This suggests that the compound may be novel, not yet described in published literature, or may be referred to by a different nomenclature not readily accessible through standard chemical and biological search platforms.
While general methodologies for studying such interactions are well-established, the absence of any studies involving this compound itself makes it impossible to provide the scientifically accurate and detailed content required for the requested article. Further research and publication on this specific thioamide are necessary before a summary of its biological interactions can be compiled.
Mechanistic Investigations of Biological Interactions in Model Systems
Cellular Pathway Modulation in In Vitro Models (mechanistic focus)
Investigation of Molecular Targets within Cell Lines (e.g., protein folding probes)
There is currently no published research identifying specific molecular targets of 3-hydroxypropanethioamide within cell lines. While thioamides, in general, are used as probes in protein folding studies due to their unique spectroscopic properties, no studies have specifically employed this compound for this purpose.
Analysis of Intracellular Signaling Cascades
Detailed analyses of the impact of this compound on intracellular signaling cascades have not been reported in the scientific literature. Consequently, there is no information on which signaling pathways, if any, are modulated by this compound.
Biophysical Characterization of Macromolecular Conjugates
Impact on Protein Folding and Dynamics
Due to the absence of studies incorporating this compound into proteins, there is no data on its specific impact on protein folding and dynamics.
Structural Biology of this compound-Biomolecule Complexes
No structural data, such as X-ray crystallography or NMR spectroscopy, for complexes of this compound with biomolecules are available in the public protein data banks or have been published in scientific journals.
Advanced Analytical Method Development and Validation
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for the separation, identification, and purification of the components of a mixture. For 3-hydroxypropanethioamide, various chromatographic methods can be optimized for different analytical objectives.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Method development in HPLC involves the systematic optimization of several parameters to achieve the desired separation.
Reversed-Phase HPLC (RP-HPLC) is often the first choice for polar compounds. A typical starting point for method development would involve a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the elution of all components with good peak shape. The pH of the aqueous component of the mobile phase can be adjusted to control the ionization state of the analyte and improve retention and selectivity.
Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for very polar compounds that are poorly retained in RP-HPLC. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. This technique allows for the retention of highly polar analytes like this compound.
A hypothetical HPLC method for this compound is outlined below:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B in 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often necessary to convert it into a more volatile and thermally stable derivative. Common derivatization reagents include silylating agents (e.g., BSTFA, TMCS) which react with the hydroxyl group to form a less polar silyl (B83357) ether.
The derivatized this compound can then be analyzed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. The temperature program of the GC oven is optimized to ensure the separation of the analyte from any impurities or by-products of the derivatization reaction.
Chiral Chromatography for Enantiomeric Separation
If this compound exists as a racemic mixture, chiral chromatography is essential for the separation and quantification of its enantiomers. This can be achieved using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC.
For HPLC, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds. The mobile phase composition, typically a mixture of a hydrocarbon (e.g., hexane) and an alcohol (e.g., isopropanol), is critical for achieving enantiomeric resolution.
In GC, cyclodextrin-based chiral capillary columns are commonly used. As with standard GC analysis, prior derivatization of this compound would likely be required to enhance its volatility.
Hyphenated Techniques for Enhanced Detection and Identification
Hyphenated techniques, which couple a separation technique with a detection technique, provide a higher degree of selectivity and sensitivity, enabling trace-level analysis and structural elucidation.
LC-MS/MS and GC-MS for Trace Analysis and Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the quantitative analysis of this compound in complex matrices. Following separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by a tandem mass spectrometer. In MS/MS, a specific parent ion corresponding to the analyte is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and allows for quantification at very low concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of derivatized this compound. The GC separates the components of the sample, which are then ionized, commonly by electron ionization (EI), and detected by a mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that can be used for the definitive identification of the compound.
A potential LC-MS/MS method for this compound is summarized below:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Parent Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | To be determined experimentally |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Derivatization Strategies for Improved Sensitivity and Selectivity in LC-MS/MS
While direct analysis of this compound by LC-MS/MS is feasible, derivatization can be employed to enhance ionization efficiency and, consequently, sensitivity. Derivatization can also be used to introduce a specific functional group that improves chromatographic retention or provides a more characteristic fragmentation pattern in the mass spectrometer.
For example, reagents that introduce a permanently charged group can significantly improve ESI efficiency. Alternatively, derivatizing agents can be chosen to react specifically with the thiol or hydroxyl group of this compound, allowing for selective detection in the presence of interfering substances. The choice of derivatization strategy depends on the specific analytical challenge, such as the matrix complexity and the required level of sensitivity.
Sample Preparation Protocols for Complex Matrices
The accurate quantification of this compound in complex matrices, such as biological fluids, food products, and environmental samples, is critically dependent on the efficacy of the sample preparation protocol. The primary objectives of sample preparation are to isolate the target analyte from interfering matrix components, concentrate the analyte to a detectable level, and present it in a solvent compatible with the subsequent analytical instrumentation. nih.govchromatographyonline.com Given the complexity and variability of these matrices, developing a robust and reproducible sample preparation method is often the most challenging aspect of analytical method development. tandfonline.com
Complex matrices can contain a diverse array of substances, including proteins, lipids, salts, carbohydrates, and pigments, which can interfere with the analysis through matrix effects, leading to inaccurate results. researchgate.netchromatographyonline.com Therefore, a multi-step approach involving extraction and cleanup is typically necessary to ensure the selectivity, sensitivity, and accuracy of the analytical method. tandfonline.comagriculturejournals.cz The choice of a specific protocol is governed by the physicochemical properties of this compound, the nature of the matrix, and the requirements of the analytical technique being employed.
General Extraction and Cleanup Strategies
Due to the presence of hydroxyl and thioamide functional groups, this compound is anticipated to be a polar compound. This polarity is a key consideration in the selection of appropriate extraction and purification techniques. Methodologies developed for other polar analytes, such as acrylamide, provide a valuable framework for creating protocols for this compound. nih.govresearchgate.net Common strategies include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For polar analytes like this compound, which are expected to have high water solubility, direct extraction with a non-polar organic solvent is generally inefficient. researchgate.netnih.gov Strategies to overcome this include "salting-out" procedures, where the addition of salts like sodium chloride to the aqueous phase decreases the solubility of the polar analyte and enhances its partitioning into a polar, water-miscible solvent that forms a separate phase upon salt addition. chromatographyonline.com
Solid-Phase Extraction (SPE) : SPE is a highly versatile and widely used technique for sample cleanup and concentration. agriculturejournals.cznih.gov It involves passing a liquid sample through a solid sorbent material that retains the analyte, the interferences, or both. For a polar compound like this compound, several SPE modes can be considered:
Normal-Phase SPE : Utilizes a polar stationary phase (e.g., silica, alumina) and a non-polar solvent. This mode is effective for extracting polar analytes from non-polar matrices. nih.gov
Reversed-Phase SPE : Employs a non-polar stationary phase (e.g., C8, C18) with a polar solvent. While seemingly counterintuitive for a polar analyte, modifications to the mobile phase (e.g., pH adjustment) can sometimes enable retention. However, it is more commonly used to retain non-polar interferences while the polar analyte passes through.
Hydrophilic Interaction Liquid Chromatography (HILIC)-SPE : This approach is specifically designed for the retention and extraction of highly polar compounds from aqueous solutions. It uses a polar stationary phase and a high concentration of organic solvent in the loading solution to promote partitioning of the polar analyte onto the sorbent. chromatographyonline.comnih.gov
Mixed-Mode SPE : These sorbents contain both non-polar and ion-exchange functional groups, allowing for enhanced selectivity by utilizing multiple retention mechanisms. mdpi.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : The QuEChERS method has become a standard approach for the analysis of various analytes, particularly pesticides, in food matrices. researchgate.netphenomenex.com It involves an initial extraction with an organic solvent (commonly acetonitrile) facilitated by the addition of salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). chromatographyonline.comshimisanj.com Given its success with a wide range of analyte polarities and complex matrices, modified QuEChERS protocols are highly applicable for the extraction of this compound. nih.govchromatographyonline.com
Protocols for Specific Matrices
The following tables outline proposed sample preparation protocols for this compound in various complex matrices. These protocols are based on established methods for analogous polar compounds and general sample preparation principles.
Table 1: Proposed Sample Preparation Protocol for this compound in Biological Fluids (e.g., Plasma, Serum)
| Step | Procedure | Rationale & Key Parameters |
|---|---|---|
| 1. Pre-treatment | Thaw sample to room temperature. Vortex to ensure homogeneity. | Ensures a representative aliquot is taken for analysis. |
| 2. Protein Precipitation (PPT) | Add 3 volumes of cold acetonitrile to 1 volume of plasma/serum. Vortex vigorously for 1 minute. | Acetonitrile is a common solvent used to efficiently denature and precipitate proteins, which are major interferences in biological fluids. nih.gov |
| 3. Centrifugation | Centrifuge at >10,000 x g for 10 minutes at 4°C. | Pellets the precipitated proteins, leaving the analyte in the supernatant. Low temperature minimizes potential degradation. |
| 4. Supernatant Collection | Carefully collect the supernatant for further cleanup or direct analysis. | The supernatant contains this compound and other soluble matrix components. |
| 5. Cleanup (Optional) | Pass the supernatant through a HILIC or mixed-mode SPE cartridge. | To remove remaining polar interferences (e.g., phospholipids, salts) and improve analytical sensitivity and accuracy. nih.govmdpi.com |
| 6. Evaporation & Reconstitution | Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., mobile phase). | Concentrates the analyte and ensures compatibility with the analytical system. |
Table 2: Proposed Sample Preparation Protocol for this compound in Food Matrices (e.g., Potato Chips, Bread)
| Step | Procedure | Rationale & Key Parameters |
|---|---|---|
| 1. Homogenization | Grind a representative sample to a fine, uniform powder. | Crucial for ensuring sample homogeneity, as contaminants may not be evenly distributed. agriculturejournals.cz |
| 2. Extraction (QuEChERS-based) | To a 5g homogenized sample, add 10 mL of water and 10 mL of acetonitrile. Add QuEChERS extraction salts (e.g., MgSO₄, NaCl). Shake vigorously for 1 minute. | Water is used to extract the polar this compound from the solid matrix. Acetonitrile partitions the analyte, and the salts induce phase separation and aid extraction. researchgate.netchromatographyonline.com |
| 3. Centrifugation | Centrifuge at 4,000 x g for 5 minutes. | Separates the solid food matrix from the liquid extract. |
| 4. Dispersive SPE (d-SPE) Cleanup | Take an aliquot of the acetonitrile (upper) layer and transfer to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 30 seconds. | PSA removes organic acids, sugars, and some pigments. C18 removes non-polar interferences like fats and oils. shimisanj.com |
| 5. Centrifugation & Collection | Centrifuge at 4,000 x g for 5 minutes. Collect the supernatant for analysis. | Removes the d-SPE sorbents, providing a cleaned extract. |
| 6. Analysis | The final extract can be directly injected or further concentrated if necessary. | The cleaned extract is ready for instrumental analysis, typically by LC-MS/MS. |
Table 3: Proposed Sample Preparation Protocol for this compound in Environmental Water Samples
| Step | Procedure | Rationale & Key Parameters |
|---|---|---|
| 1. Filtration | Filter the water sample (e.g., 100 mL) through a 0.45 µm filter. | Removes suspended particulate matter that could clog the SPE cartridge. |
| 2. SPE Cartridge Conditioning | Condition a hydrophilic sorbent SPE cartridge (e.g., HILIC or polymeric mixed-mode) sequentially with methanol and then water. | Activates the sorbent and ensures proper interaction with the aqueous sample. youtube.com |
| 3. Sample Loading | Pass the filtered water sample through the conditioned SPE cartridge at a slow, steady flow rate. | The polar this compound is retained on the hydrophilic sorbent. |
| 4. Washing | Wash the cartridge with a weak solvent (e.g., high percentage of organic solvent) to remove less polar interferences. | Removes co-extracted impurities without eluting the analyte of interest. |
| 5. Elution | Elute the this compound from the cartridge using a strong polar solvent (e.g., methanol or acetonitrile/water mixture). | The strong solvent disrupts the analyte-sorbent interaction, releasing the analyte. |
| 6. Concentration & Analysis | Evaporate the eluate to near dryness and reconstitute in a known small volume of mobile phase for analysis. | Concentrates the analyte to improve detection limits. |
These protocols serve as a foundational guide. Optimization of specific parameters, such as solvent ratios, salt composition, SPE sorbent type, and wash/elution solvents, is essential for achieving the desired performance for each unique matrix-analyte combination.
Advanced Material Science and Non Biological Applications
Coordination Chemistry and Metal Complexation
The dual functionality of 3-hydroxypropanethioamide, containing both a soft sulfur atom and hard oxygen/nitrogen donor atoms, renders it a versatile ligand in the field of coordination chemistry. This unique structural characteristic allows it to form stable complexes with a variety of transition metals, exhibiting diverse coordination modes and leading to materials with interesting properties. The thioamide group is a key player in the formation of these metal complexes, often engaging in chelation. researchgate.netnih.gov
Ligand Design and Synthesis of this compound Metal Complexes
The design of ligands based on this compound allows for the tuning of steric and electronic properties of the resulting metal complexes. The synthesis of these complexes is typically achieved by reacting a metal salt with the this compound ligand in a suitable solvent. The coordination behavior of the ligand—whether it acts as a monodentate, bidentate chelating, or bridging ligand—is influenced by several factors. These include the specific metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. researchgate.net
Thioamides, in general, are known to form complexes with a range of transition metals such as iron(II), cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.net The synthesis often involves straightforward reactions between the ligand and the metal salt, leading to the formation of complexes with varying geometries. researchgate.net The versatility of the thioamide group allows for the creation of unique coordination states, including pincer and scorpionate type ligands. researchgate.net
Structural Characterization of Coordination Compounds
Depending on the metal ion and the ligand-to-metal ratio, various geometries can be achieved. For instance, studies on related thioamide ligands have shown that square-planar, tetrahedral, and octahedral geometries are common. researchgate.net For example, with a related ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, which also contains a thioamide-like functionality, nickel(II), zinc(II), and cadmium(II) complexes were proposed to have tetrahedral geometry, while the copper(II) complex exhibited a square planar geometry. nih.gov The ligand in these cases coordinates as a bidentate, forming a stable five-membered ring with the metal ion. nih.gov
Table 1: Geometries of Transition Metal Complexes with Thioamide-Containing Ligands
| Metal Ion | Proposed Geometry | Ligand System Example |
|---|---|---|
| Fe(II) | Octahedral | 3-thionicotinoylaminodibenzofuran researchgate.net |
| Co(II) | Octahedral | 3-thionicotinoylaminodibenzofuran researchgate.net |
| Ni(II) | Square-Planar | 3-thionicotinoylaminodibenzofuran researchgate.net |
| Cu(II) | Square-Planar | 3-thionicotinoylaminodibenzofuran researchgate.net |
| Zn(II) | Tetrahedral | 3-thionicotinoylaminodibenzofuran researchgate.net |
| Ni(II) | Tetrahedral | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol nih.gov |
| Cu(II) | Square Planar | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol nih.gov |
| Zn(II) | Tetrahedral | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol nih.gov |
Catalytic Activity of Metal Complexes
Metal complexes incorporating thioamide-based ligands are emerging as promising catalysts in a variety of organic transformations. The thioamide moiety can play a crucial role in catalysis, sometimes acting as a directing group in C-H activation reactions. For instance, ferrocene (B1249389) thioamides have been used in Cp*Co(III)-catalyzed C-H allylation reactions, where the thiocarbonyl group is vital for the C-H activation step. acs.org
Furthermore, palladium(II)-crosslinked single-chain nanoparticles derived from polythioamides have been developed as recyclable homogeneous catalysts. nih.gov While specific catalytic applications of this compound complexes are not extensively documented, the known reactivity of related thioamide complexes suggests their potential in various catalytic processes. The ability of the thioamide sulfur to interact with metal centers is a key feature that can be exploited in catalyst design. researchgate.net For example, a chloride-catalyzed insertion of carbon disulfide into nitrones to produce thioamides highlights the unique reactivity that can be harnessed. acs.org
Polymer Chemistry and Material Science Applications
The presence of both a hydroxyl (-OH) and a thioamide (-C(S)NH₂) group makes this compound a valuable monomer for the synthesis of functional polymers. These functional groups provide sites for polymerization and for imparting specific properties to the resulting materials, such as metal-ion binding and altered thermal characteristics. rsc.orgjsta.cl
Incorporation into Polymer Backbones or Side Chains
This compound can be integrated into polymer structures through several synthetic strategies. The hydroxyl group can be utilized in step-growth polymerization, such as polycondensation reactions with dicarboxylic acids or their derivatives, to form polyesters with thioamide functionalities along the polymer backbone.
Alternatively, the thioamide group itself can be the basis for polymerization. For example, polythioamides have been synthesized through multicomponent polymerization of aromatic diynes, elemental sulfur, and aliphatic diamines. mdpi.com Another approach involves the direct radical copolymerization of the C=S double bond of thioamide derivatives with common vinyl monomers like methyl acrylate (B77674) and styrene. acs.org This method allows for the introduction of degradable thioether bonds into the polymer backbone. acs.org
Post-polymerization modification is another viable route. Polymers with reactive side chains can be functionalized with thioamide-containing molecules. aps.org For instance, polymers with nitrile groups can be converted to thioamide groups. acs.orgacs.org This allows for the preparation of functional materials like thioamide-PIM-1 (a polymer of intrinsic microporosity), which is synthesized by the post-modification of PIM-1 using a thionating agent. acs.orgacs.org
Development of Functional Polymers with Tailored Properties
The incorporation of this compound or related thioamide units into polymers leads to materials with specialized properties and applications. A significant application stems from the ability of the thioamide group to bind with metal ions. nih.govjsta.cl This has led to the development of polythioamides for the efficient and selective recovery of precious metals. nih.gov Thiol-containing polymers, in general, are known for their strong metal-ion complexation capabilities. jsta.cl
Polymers containing thioamide functionalities also exhibit interesting physical and chemical properties. For instance, the conversion of nitrile groups in a polymer of intrinsic microporosity (PIM-1) to thioamide groups alters its solubility; the modified polymer becomes insoluble in chlorinated solvents but soluble in polar aprotic solvents like THF and DMF. acs.orgacs.org This modification also affects the material's gas transport properties, leading to increased CO₂/N₂ selectivity, which is relevant for membrane-based gas separations. acs.org
Furthermore, the presence of thioamide groups can influence the thermal properties of polymers. In the case of polybenzoxazines, thioamide linkages have been shown to reduce the curing temperature by promoting the ring-opening polymerization, possibly through the generation of thiols upon heating. rsc.org The development of polymers with thioether bonds in their backbones, derived from thioamide comonomers, introduces degradability, offering a pathway to novel hybrid materials. acs.org
Table 2: Properties and Potential Applications of Thioamide-Containing Polymers
| Polymer System | Key Property | Potential Application | Reference |
|---|---|---|---|
| Polythioamides | Selective metal ion binding | Precious metal recovery | nih.gov |
| Thioamide-PIM-1 | Altered solubility and gas selectivity | Gas separation membranes | acs.orgacs.org |
| Thioamide-containing Polybenzoxazines | Reduced curing temperature | Advanced composite materials | rsc.org |
| Vinyl polymers with thioether backbones | Backbone degradability | Degradable plastics, hybrid materials | acs.org |
Agrochemical Applications (Chemical Synthesis and Functionality)
The development of new agrochemicals is a continuous effort to improve crop yields and protect against pests and diseases. The functional groups in this compound suggest its potential utility in this sector, both as a building block for more complex active ingredients and through its inherent chemical functionalities.
This compound can serve as a versatile intermediate in the synthesis of various agrochemicals. The hydroxyl group can be a handle for introducing other functionalities through esterification or etherification reactions. The thioamide group is also a valuable synthon in organic chemistry. wikipedia.orgmdpi.comchemistryviews.org It can be converted to other functional groups or used in cyclization reactions to form heterocyclic compounds, which are a common feature in many pesticides. researchgate.net For example, the reaction of a thioamide with an α-haloketone is a well-known method for the synthesis of thiazoles, a class of heterocycles found in some fungicides and herbicides.
From a non-biological efficacy perspective, the chemical properties of this compound could be leveraged in crop protection formulations. The hydroxyl groups can enhance the water solubility of a formulation and can also help the active ingredient adhere to plant surfaces, improving its rainfastness. mdpi.com The presence of hydroxyl radicals, which can be generated from various sources, are known to play a role in the degradation of pesticides and other organic pollutants in the environment. nih.gov While not directly related to the efficacy of this compound itself, understanding the interaction of its hydroxyl groups with the environment is crucial.
Organic Synthesis Reagents and Intermediates
The bifunctionality of this compound makes it a potentially valuable building block in multi-step organic synthesis, allowing for the construction of complex molecular architectures.
In multi-step synthesis, protecting group strategies are often necessary to selectively react one functional group in the presence of another. pearson.comnih.gov In the case of this compound, the hydroxyl group could be protected, for example as a silyl (B83357) ether, allowing for transformations to be carried out on the thioamide group. nih.gov Subsequently, the protecting group can be removed to liberate the hydroxyl group for further reactions.
Thioamides are known to undergo a variety of transformations. wikipedia.orgorganic-chemistry.org They can be reduced to amines, hydrolyzed to amides, or converted to nitriles. The thioamide group can also be used to introduce sulfur into a molecule, which is a key element in many biologically active compounds and materials. The presence of the hydroxyl group in the same molecule provides a point for further elaboration, making this compound a useful tool for building molecular complexity. msu.eduyoutube.com
The ability to perform selective reactions on either the hydroxyl or the thioamide group of this compound would enable the construction of complex molecules. For instance, the hydroxyl group could be used as an anchor point to attach the molecule to a solid support for solid-phase synthesis. The thioamide functionality could then be elaborated in a stepwise manner to build a larger molecule.
Furthermore, the thioamide group itself is a precursor to various heterocyclic systems. researchgate.net By carefully choosing the reaction conditions and reaction partners, a wide range of five- and six-membered rings containing nitrogen and sulfur can be synthesized. This is particularly valuable in medicinal chemistry and materials science, where heterocyclic scaffolds are ubiquitous. The hydroxyl group in the side chain could then be used to modify the properties of the final molecule, such as its solubility or its ability to interact with biological targets.
Future Research Directions and Unaddressed Challenges
Exploration of Novel Synthetic Pathways with Enhanced Atom Economy
The pursuit of green and sustainable chemistry has cast a spotlight on the necessity of developing synthetic routes with high atom economy. For 3-hydroxypropanethioamide, this means moving beyond traditional methods, which may involve stoichiometric and often hazardous sulfur-transfer reagents like phosphorus pentasulfide or Lawesson's reagent. chemrxiv.orgwikipedia.orgnih.gov Future research will likely focus on catalytic and multicomponent reactions that maximize the incorporation of all starting materials into the final product.
Promising avenues include the direct thioamidation of corresponding amides or nitriles using elemental sulfur in conjunction with a suitable catalyst. organic-chemistry.orgorganic-chemistry.orgmdpi.com Three-component reactions involving an appropriate aldehyde, an amine source, and a sulfur source represent a highly atom-economical approach. organic-chemistry.orgorganic-chemistry.org The development of methods that utilize renewable feedstocks and environmentally benign solvents, such as water or deep eutectic solvents, will also be a critical focus. rsc.orgresearchgate.netrsc.orgrsc.org A recent study has demonstrated a green protocol for synthesizing various thioamides using a choline (B1196258) chloride-urea-based deep eutectic solvent, which could be adapted for this compound. rsc.orgresearchgate.net
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Catalytic Thionation | Use of transition metal or organocatalysts with elemental sulfur. | Reduced waste, milder reaction conditions, and higher selectivity. |
| Multicomponent Reactions | Combining three or more reactants in a single step. organic-chemistry.orgorganic-chemistry.org | High atom and step economy, and rapid generation of molecular diversity. organic-chemistry.org |
| Green Solvents | Utilization of water, supercritical fluids, or deep eutectic solvents. rsc.orgresearchgate.netrsc.orgrsc.org | Reduced environmental impact and potentially enhanced reactivity. rsc.orgresearchgate.net |
| Flow Chemistry | Continuous production in a microreactor system. | Improved safety, scalability, and process control. |
Deeper Mechanistic Insights into Complex Reaction Systems
A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is paramount for optimizing existing synthetic protocols and designing new applications. While general mechanisms for thioamide synthesis, such as the Willgerodt-Kindler reaction, are known, the specific intermediates and transition states involved in the synthesis of a functionalized thioamide like this compound warrant detailed investigation. chemrxiv.orgresearchgate.net
Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. Kinetic studies, in situ spectroscopic monitoring, and isotopic labeling experiments can provide valuable empirical data. rsc.org Concurrently, density functional theory (DFT) calculations can be used to model reaction pathways, identify key intermediates and transition states, and rationalize observed selectivities. nih.govnih.govacs.orgfigshare.com Such studies can shed light on the role of catalysts, solvents, and the hydroxyl group in influencing the reaction outcome. A deeper understanding of the tautomeric equilibrium between the thione and thiol forms of this compound under various conditions is also a critical area for investigation.
Integration of Advanced Machine Learning and AI in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these computational tools can be leveraged in several ways. ML models can be trained on existing data to predict the physicochemical properties, reactivity, and potential biological activity of this compound and its derivatives. nih.gov This predictive power can accelerate the discovery of new applications and guide synthetic efforts toward molecules with desired characteristics.
De novo drug design algorithms can generate novel molecular structures based on the this compound scaffold, optimized for specific biological targets. researchgate.netmdpi.com Furthermore, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic routes that might not be immediately obvious to a human chemist. researchgate.net The development of robust ML models will require the generation of high-quality, curated datasets for thioamide-containing compounds.
| AI/ML Application | Potential Impact on this compound Research |
| Property Prediction | Rapidly screen for desirable properties like solubility, stability, and bioactivity. nih.govnih.gov |
| De Novo Design | Generate novel derivatives with enhanced performance for specific applications. researchgate.netmdpi.com |
| Retrosynthesis | Discover new and more efficient synthetic pathways. researchgate.net |
| Reaction Optimization | Predict optimal reaction conditions for higher yields and purity. |
Development of Advanced Spectroscopic Probes for Real-Time Analysis
The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. The development of advanced spectroscopic probes tailored for the in-situ analysis of reactions involving this compound presents a significant research opportunity. Techniques such as process analytical technology (PAT), which integrates real-time measurements with process control, could be particularly valuable for scalable synthesis.
Future work could focus on the application of fiber-optic probes for UV-Vis, near-infrared (NIR), and Raman spectroscopy to monitor the consumption of reactants and the formation of this compound in a reaction vessel. The unique vibrational signatures of the thioamide group could be exploited for this purpose. Furthermore, advanced NMR techniques, such as rapid-injection NMR, could be employed to study the kinetics of fast reactions involving this compound.
Untapped Potential in Catalysis and Smart Material Design
The unique electronic and coordination properties of the thioamide group suggest that this compound could have significant, yet unexplored, applications in catalysis and materials science. The sulfur and nitrogen atoms of the thioamide moiety can act as ligands, coordinating to metal centers to form novel catalysts. scilit.com The presence of the hydroxyl group provides an additional coordination site, allowing for the formation of pincer-type ligands with potentially unique catalytic activities. scilit.com
In the realm of smart materials, the thioamide group's ability to participate in hydrogen bonding and its distinct polarity could be exploited in the design of self-assembling systems, hydrogels, and responsive polymers. chemrxiv.orgnih.gov The incorporation of this compound into polymer backbones could lead to materials with tunable properties, such as thermal or pH responsiveness. Research in this area would involve the synthesis and characterization of metal complexes and polymers incorporating the this compound motif and evaluating their performance in catalytic reactions and as smart materials.
Addressing Challenges in Scalable and Sustainable Synthesis
For this compound to find widespread application, its synthesis must be both scalable and sustainable. A significant challenge lies in transitioning from laboratory-scale batch processes to large-scale continuous manufacturing. chemrxiv.orgnih.gov This requires addressing issues such as heat and mass transfer, reagent handling, and product purification.
| Challenge | Potential Solution |
| Scalability | Development of continuous flow manufacturing processes. rsc.org |
| Sustainability | Use of renewable feedstocks, green solvents, and recyclable catalysts. researchgate.net |
| Safety | Implementation of inherently safer process designs, such as flow chemistry. |
| Purification | Design of crystallization-based or other non-chromatographic purification methods. |
Interdisciplinary Research Opportunities with Adjacent Fields
The unique chemical properties of this compound open up numerous opportunities for interdisciplinary research. In medicinal chemistry, the thioamide group is a well-established bioisostere of the amide bond, and its incorporation into peptides and small molecules can enhance their metabolic stability and biological activity. nih.govnih.govtandfonline.comresearchgate.netnih.govresearchgate.netnih.govillinois.edunih.govresearchgate.net The hydroxyl group in this compound provides a handle for further functionalization, making it an attractive building block for the synthesis of novel therapeutic agents. nih.govnih.gov
In materials science, as mentioned earlier, this compound could be a valuable component in the development of novel polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand could be exploited in the design of sensors for metal ions. In the field of chemical biology, fluorescently labeled derivatives of this compound could be developed as probes to study biological processes. The successful exploitation of these opportunities will require close collaboration between synthetic chemists, medicinal chemists, materials scientists, and chemical biologists.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-hydroxypropanethioamide, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves thioamidation of 3-hydroxypropanoic acid derivatives using reagents like Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions . Purification via recrystallization or column chromatography is recommended. Purity validation requires HPLC (high-performance liquid chromatography) with UV detection at 254 nm, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Mass spectrometry (MS) can verify molecular weight (165.26 g/mol) .
Q. How is this compound characterized for biochemical applications?
- Methodological Answer : Characterize its solubility in polar solvents (e.g., DMSO, ethanol) and stability in aqueous buffers (pH 4–8) using UV-Vis spectrophotometry. For proteomics studies, employ isothermal titration calorimetry (ITC) to assess protein binding affinity or circular dichroism (CD) to monitor conformational changes in target proteins .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and handling due to potential sulfur-based volatiles. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Acute toxicity data (e.g., LD₅₀) should be referenced from SDS sheets, and waste must be neutralized with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound’s reactivity across different experimental conditions?
- Methodological Answer : Contradictions often arise from solvent polarity or temperature variations. Design a systematic study using a Design of Experiments (DoE) approach, varying parameters like solvent (DMSO vs. THF), temperature (25°C vs. 40°C), and catalyst presence. Analyze outcomes via multivariate regression and validate with kinetic studies (e.g., time-resolved NMR) . Replicate experiments in triplicate to assess reproducibility .
Q. What strategies optimize this compound’s stability in long-term enzymatic assays?
- Methodological Answer : Stabilize the compound by adding antioxidants (e.g., 0.1% BHT) or using inert atmospheres (argon) during storage. For enzymatic assays, pre-incubate the compound with cofactors (e.g., NADH) and monitor degradation via LC-MS over 24-hour periods. Compare stability in buffer systems (Tris-HCl vs. phosphate) to identify optimal conditions .
Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding modes with proteins like thioredoxin reductase. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability under physiological conditions. Pair computational results with experimental SPR (surface plasmon resonance) data to correlate binding affinity (KD) with predicted interaction energies .
Q. What advanced analytical techniques differentiate this compound from its structural analogs in complex mixtures?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) for precise mass/charge ratio differentiation. Couple with tandem MS/MS to fragment ions and compare collision-induced dissociation (CID) patterns. For structural confirmation, use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in crowded spectra .
Methodological Considerations for Data Interpretation
- Statistical Validation : Use ANOVA for multi-group comparisons (e.g., reactivity across solvents) and Tukey’s post-hoc test to identify significant differences. Report p-values with confidence intervals (95% CI) .
- Ethical Compliance : For studies involving human/non-human specimens, include IRB approval details and informed consent protocols in the "Materials and Methods" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
